molecular formula C9H11Cl B13220303 2-Chloro-4-ethyl-1-methylbenzene CAS No. 89032-10-0

2-Chloro-4-ethyl-1-methylbenzene

Cat. No.: B13220303
CAS No.: 89032-10-0
M. Wt: 154.63 g/mol
InChI Key: RLRGLGNLRXJNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethyl-1-methylbenzene is an aromatic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethyl group at the fourth position, and a methyl group at the first position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-ethyl-1-methylbenzene (p-ethyl toluene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}9\text{H}{12} + \text{Cl}_2 \rightarrow \text{C}9\text{H}{11}\text{Cl} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and alkylation.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

    Sulfonation: Fuming sulfuric acid (H2SO4) at elevated temperatures.

    Alkylation: Alkyl halides in the presence of a Lewis acid catalyst like AlCl3.

Major Products:

    Nitration: 2-Chloro-4-ethyl-1-methyl-5-nitrobenzene.

    Sulfonation: 2-Chloro-4-ethyl-1-methyl-5-sulfonic acid.

    Oxidation: 2-Chloro-4-carboxy-1-methylbenzene.

Scientific Research Applications

2-Chloro-4-ethyl-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-1-methylbenzene in chemical reactions involves the formation of a positively charged benzenonium intermediate during electrophilic aromatic substitution. This intermediate is stabilized by resonance, allowing the reaction to proceed. The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution, directing incoming substituents to the meta position relative to the chlorine atom.

Comparison with Similar Compounds

    2-Chloro-1-methylbenzene: Lacks the ethyl group, making it less sterically hindered.

    4-Ethyl-1-methylbenzene: Lacks the chlorine atom, making it more reactive towards electrophilic substitution.

    2-Chloro-4-methyl-1-ethylbenzene: Similar structure but different substitution pattern.

Uniqueness: 2-Chloro-4-ethyl-1-methylbenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating (ethyl and methyl groups) and electron-withdrawing (chlorine atom) substituents makes it a versatile compound in organic synthesis.

Properties

CAS No.

89032-10-0

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

IUPAC Name

2-chloro-4-ethyl-1-methylbenzene

InChI

InChI=1S/C9H11Cl/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3

InChI Key

RLRGLGNLRXJNCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.